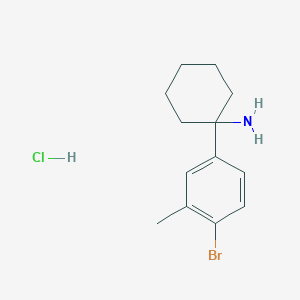

1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(4-bromo-3-methylphenyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN.ClH/c1-10-9-11(5-6-12(10)14)13(15)7-3-2-4-8-13;/h5-6,9H,2-4,7-8,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZBMDGSEHELJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(CCCCC2)N)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride typically involves the following steps:

Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.

Cyclohexanation: The brominated intermediate is then reacted with cyclohexanone in the presence of a suitable catalyst to form the cyclohexanone derivative.

Amination: The cyclohexanone derivative is subjected to reductive amination using ammonia or an amine source to introduce the amine group.

Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride serves as a building block in organic synthesis and is utilized in various chemical reactions due to its unique structural properties. It can participate in:

- Oxidation : Leading to the formation of ketones or aldehydes.

- Reduction : Converting it into corresponding amine derivatives.

- Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution.

Biology

Research has indicated that this compound may exhibit biological activities , including interactions with specific biological molecules. Studies are ongoing to explore its potential effects on:

- Receptor Modulation : Binding to receptors that could influence biological pathways.

- Antitumor Activity : Preliminary studies suggest potential antitumor properties, although further research is required.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties and as a precursor for synthesizing pharmaceutical compounds. Notable areas of exploration include:

- Anti-inflammatory and Analgesic Effects : Related compounds have shown efficacy in reducing inflammation and pain.

- Potential Drug Development : Its unique structure may lead to the development of new drugs targeting various health conditions.

Industry

This compound finds utility in the production of specialty chemicals and intermediates for various industrial applications. Its reactivity makes it valuable for creating diverse chemical products.

Structural Activity Relationships (SAR)

A study focusing on structural diversity among phenylene core ligands revealed that modifications can significantly influence biological activity. This suggests that similar structural features in related compounds could enhance potency against specific biological targets.

Antitumor Activity Research

Research into pyrazine-containing inhibitors has demonstrated promising results against various cancer cell lines. Although not directly related, methodologies from these studies could be adapted to investigate the antitumor potential of this compound.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

1-(3-Bromophenyl)cyclohexan-1-amine Hydrochloride (CAS 676138-34-4)

Ring Size Variants

1-(4-Bromophenyl)cyclopropanamine Hydrochloride (CAS 952289-92-8)

- Molecular Formula : C₉H₁₁BrClN

- Molecular Weight : 248.55 g/mol

- Key Differences : Replaces the cyclohexane ring with a cyclopropane ring , introducing greater ring strain and rigidity. The smaller ring size reduces molecular weight by ~42 g/mol compared to the target compound.

- Implications : Cyclopropane’s rigidity may enhance target selectivity but reduce solubility due to lower polar surface area .

Substituent Modifications

1-(Trifluoromethyl)cyclohexan-1-amine Hydrochloride (CAS 1311315-20-4)

- Molecular Formula : C₇H₁₃ClF₃N

- Molecular Weight: Not explicitly stated, estimated ~215 g/mol.

- Key Differences : The bromine and methyl groups are replaced with a trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent. This modification increases lipophilicity (logP) and metabolic stability, making it suitable for pharmacokinetic optimization .

Comparative Data Table

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit better aqueous solubility than free bases. The 4-bromo-3-methyl derivative’s solubility in DMSO (~1–10 mg/mL) aligns with typical amine salts .

- Stability : Halogenated derivatives (e.g., bromine) are prone to photodegradation, necessitating storage in amber vials .

Biological Activity

1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound features a bromine atom, which enhances its chemical reactivity compared to similar compounds. It is primarily used as a building block in organic synthesis and as a reagent in various chemical reactions. The unique properties imparted by the bromine atom allow it to participate in specific substitution reactions, influencing its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets. These interactions can modulate the activity of receptors or enzymes, leading to significant biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest potential implications in therapeutic applications.

Anti-inflammatory and Analgesic Effects

The compound has been explored for its potential anti-inflammatory and analgesic properties. Related compounds have demonstrated efficacy in reducing inflammation and pain, indicating that this compound may exhibit similar therapeutic benefits.

Study on Structural Activity Relationships (SAR)

A recent study focused on the structural diversity of phenylene core ligands demonstrated that modifications can significantly influence biological activity. The findings suggest that compounds with similar structural features to this compound could be optimized for enhanced potency against specific biological targets .

Antitumor Activity Research

Another relevant study highlighted the antitumor activity of pyrazine-containing inhibitors, which showed promising results against various cancer cell lines. While not directly related to our compound of interest, the methodologies employed could be adapted to explore the antitumor potential of this compound .

Data Table: Comparison of Biological Activities

Q & A

Q. What are the established synthetic routes for 1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride?

The compound is synthesized via multi-step protocols involving hydrogenolysis and reductive amination. For example, analogous cyclohexan-amine derivatives are prepared by debenzylation using Pd/C under hydrogen atmosphere in isopropyl alcohol (IPA), followed by purification via column chromatography . Key intermediates like 4-bromo-3-methylbenzaldehyde can undergo cyclohexane ring formation via nucleophilic addition, followed by amine functionalization using reagents like NaHB(OAc)₃ in dichloromethane (DCM) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Structural confirmation requires:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 7.1–8.6 ppm) and cyclohexane/amine proton environments (δ 1.2–3.5 ppm) .

- Mass Spectrometry (MS) : ESI+ MS to confirm molecular ion peaks (e.g., m/z 198 [M+H]⁺ for related amines) .

- X-ray Crystallography : SHELXL refinement for resolving bond lengths and angles, particularly for stereoisomers .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact .

- Store in airtight containers at room temperature, away from oxidizers.

- Follow waste disposal guidelines for halogenated amines under local regulations .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

- Catalyst Screening : Test alternatives to Pd/C (e.g., PtO₂) for debenzylation efficiency .

- Solvent Optimization : Replace DCM with less toxic solvents (e.g., ethyl acetate) while maintaining reaction kinetics .

- Reaction Monitoring : Use TLC or in-line HPLC to track intermediate formation and minimize side products .

Q. How to resolve contradictions in crystallographic data for stereoisomers?

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in enantiomeric mixtures .

- DFT Calculations : Compare experimental bond angles with density functional theory (DFT)-optimized structures to validate stereochemistry .

Q. What methodologies are suitable for studying its biological target interactions?

- Molecular Docking : Screen against databases like PDB to identify potential receptors (e.g., G-protein-coupled receptors) using AutoDock Vina .

- In Vitro Assays : Use fluorescence polarization or SPR to measure binding affinity to targets like sigma-1 or serotonin receptors .

- Metabolic Stability : Evaluate hepatic clearance using human liver microsomes (HLMs) and LC-MS/MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.